Nitric acid, cerium salt

Descripción general

Descripción

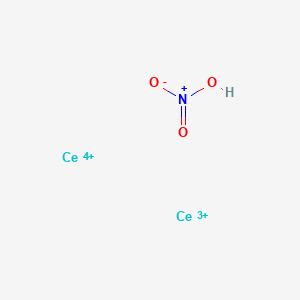

Nitric acid, cerium salt, also known as Cerium (III) nitrate, is a compound with the molecular formula CeNO . It is a white-to-yellow crystalline salt that is highly soluble in water, alcohol, and acetone . It is often used in the form of its hexahydrate, Ce(NO3)3.6H2O .

Synthesis Analysis

Cerium (III) nitrate can be synthesized using cerium (III) as a source of cerium, and deionized water and alcohol to form the cerium precursor solution .

Molecular Structure Analysis

The molecular structure of Nitric acid, cerium salt, is characterized by a cerium atom bonded to a nitrate group . The molecular weight is approximately 202.120 Da .

Chemical Reactions Analysis

Under acidic conditions, Ce (III) can only be oxidized by strong oxidizers like PbO2. Usually, nitric acid is used, giving yellow nitrate complexes ([Ce (NO3)6] 2−) .

Physical And Chemical Properties Analysis

Nitric acid, cerium salt, is a white-to-yellow crystalline salt that is highly soluble in water, alcohol, and acetone . It has an average mass of 202.120 Da and a monoisotopic mass of 201.892151 Da . Cerium (III) nitrate hexahydrate is the most common form of cerium nitrate .

Aplicaciones Científicas De Investigación

Mineralization of Organic Pollutants

Nitric acid, cerium salt, particularly in its Ce(IV) form, is utilized in the Mediated Electrochemical Oxidation (MEO) process for mineralizing organic pollutants. This approach has shown promising results in the destruction of phenol, with significant efficiency based on CO2 evolution and Total Organic Carbon (TOC) analyses. The mediator cerium in methanesulphonic acid (MSA) solution is first oxidized, and the produced Ce(IV) oxidant is then used for the destruction of phenol. It was found that phenol could be mineralized to CO2 by Ce(IV) in MSA, offering an alternative to the use of nitric acid which poses the problem of NOx gas production during organic mineralization reactions in MEO processes (Matheswaran, Balaji, Chung, & Moon, 2007).

Synthesis and Characterization of Ceria Sols

Cerium (IV) oxide, a derivative of nitric acid, cerium salt, has been synthesized in the form of stable colloidal aqueous dispersions (sols) by forced hydrolysis of cerium (IV) ions in the presence of diluted sulfuric or nitric acids. These ceria sols, synthesized using commercially available precursors, have potential applications due to their uniform size distribution and particle sizes ranging from 20 to 600 nm. Characterization of these sols has been made using various techniques, indicating their potential for diverse scientific applications (Gulicovski, Milonjić, & Szécsényi, 2009).

Catalytic Ozonation Process

A novel regenerative catalytic system using cerium and ozone in nitric acid medium has been developed for organic mineralization. In this system, cerium(III) is oxidized to cerium(IV) by ozone with good conversion yields, demonstrating the potential of this hybrid catalytic ozonation process for continuous organic destruction at room temperature. This process may find its suitability for the destruction of various organic compounds, providing an efficient and environmentally friendly solution (Matheswaran, Balaji, Chung, & Moon, 2007).

Shape-Controlled Synthesis and Catalytic Application

Ceria nanomaterials, derived from nitric acid, cerium salt, have gained attention due to their excellent properties and applications. Research into shape-controlled synthesis methods of ceria nanostructures has provided insight into their use in various catalytic reactions. The morphology of ceria nanostructures shows dependence on their catalytic performances in reactions such as carbon monoxide oxidation, water-gas shift, and nitric oxide reduction, indicating their potential in enhancing catalytic efficiency for a range of organic reactions (Zhang, Du, Shi, & Gao, 2012).

Safety and Hazards

Direcciones Futuras

Research on Nitric acid, cerium salt, is ongoing, with studies focusing on its properties and potential applications. For example, cerium oxide nanoparticles have been studied for their potential use in electrochemical sensing applications . Another study investigated the properties of ceria nanoparticles with surface modified by acidic groups . These studies suggest that Nitric acid, cerium salt, has potential for future applications in various fields.

Propiedades

IUPAC Name |

cerium(3+);cerium(4+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.HNO3/c;;2-1(3)4/h;;(H,2,3,4)/q+3;+4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPXZXMCTRVQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Ce+3].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2HNO3+7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10108-73-3 (Ce(+3) salt), 13093-17-9 (Ce(+4) salt) | |

| Record name | Cerium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017309534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

343.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid, cerium salt | |

CAS RN |

17309-53-4 | |

| Record name | Cerium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017309534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

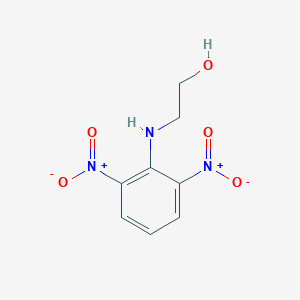

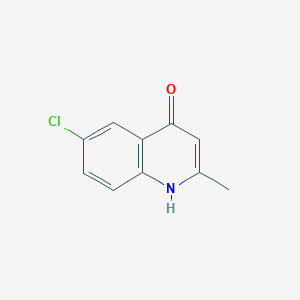

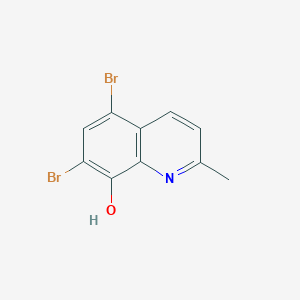

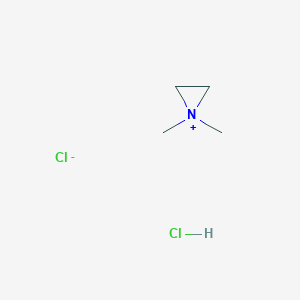

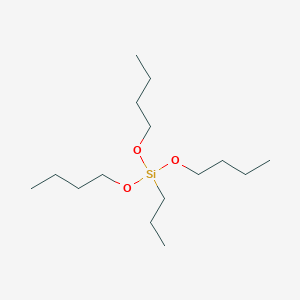

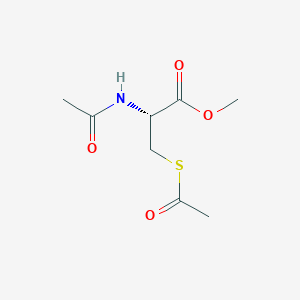

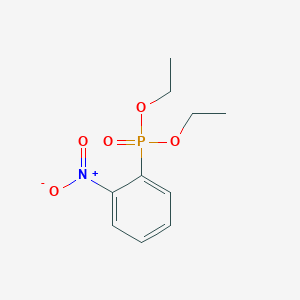

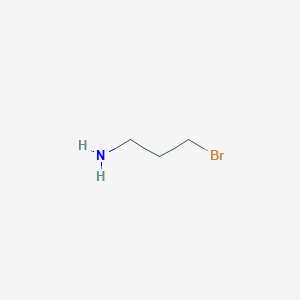

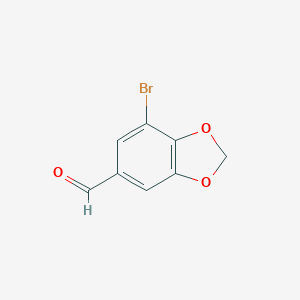

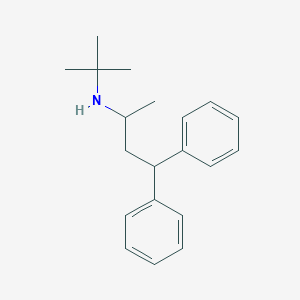

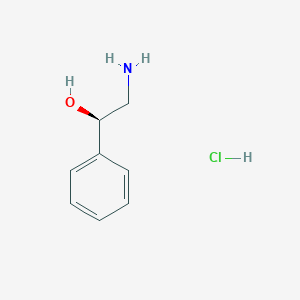

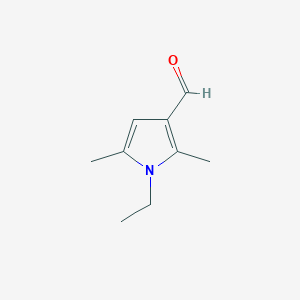

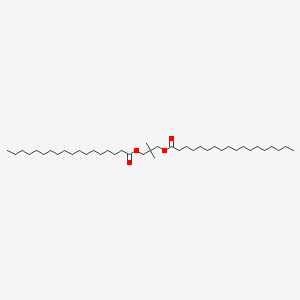

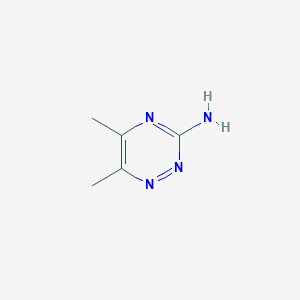

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.